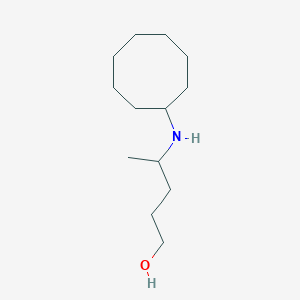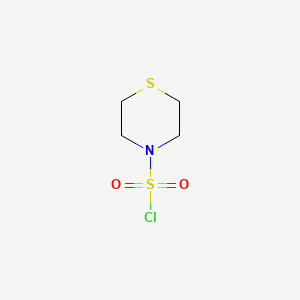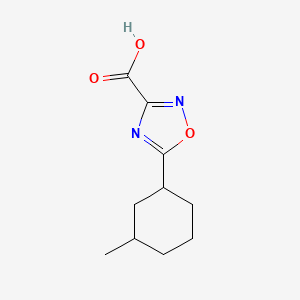
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one is an organic compound with the molecular formula C11H13FO2. It is characterized by the presence of a fluoro group, a hydroxy group, and a methyl group attached to a phenyl ring, along with a butanone chain. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluoro-2-hydroxy-5-methylbenzaldehyde and butanone.
Reaction Conditions: The reaction is carried out under acidic or basic conditions, often using catalysts such as p-toluenesulfonic acid or sodium hydroxide.
Procedure: The aldehyde group of 4-fluoro-2-hydroxy-5-methylbenzaldehyde undergoes a condensation reaction with butanone to form the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Optimized Conditions: Employing optimized reaction conditions to maximize yield and purity.
Purification: Implementing purification techniques such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The fluoro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)butanoic acid.
Reduction: Formation of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)butanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of biochemical pathways, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1-(4-Fluoro-2-hydroxyphenyl)butan-1-one: Lacks the methyl group, resulting in different chemical properties.
1-(4-Fluoro-2-methylphenyl)butan-1-one: Lacks the hydroxy group, affecting its reactivity and biological activity.
1-(4-Hydroxy-2-methylphenyl)butan-1-one: Lacks the fluoro group, leading to variations in its chemical behavior.
Uniqueness
1-(4-Fluoro-2-hydroxy-5-methylphenyl)butan-1-one is unique due to the presence of all three functional groups (fluoro, hydroxy, and methyl) on the phenyl ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H13FO2 |
|---|---|
Molecular Weight |
196.22 g/mol |
IUPAC Name |
1-(4-fluoro-2-hydroxy-5-methylphenyl)butan-1-one |
InChI |
InChI=1S/C11H13FO2/c1-3-4-10(13)8-5-7(2)9(12)6-11(8)14/h5-6,14H,3-4H2,1-2H3 |
InChI Key |
UUBSLNYLAVCAHP-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C1=C(C=C(C(=C1)C)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-iodo-N-[1-(1,3-thiazol-2-yl)ethyl]aniline](/img/structure/B13310802.png)
![2-[1-(Propan-2-yl)-1H-1,2,3-triazol-5-yl]acetic acid](/img/structure/B13310808.png)
amine](/img/structure/B13310811.png)
![4-[(2,2-Dimethylpropyl)amino]butan-2-ol](/img/structure/B13310815.png)
![1-[(Pyrimidin-5-yl)methyl]-1,4-diazepane](/img/structure/B13310818.png)

![1-[4-(4-Methoxy-1H-pyrazol-1-yl)-1,3-thiazol-2-yl]ethan-1-one](/img/structure/B13310833.png)
![1-Bromo-4-([(2-bromocyclopentyl)oxy]methyl)benzene](/img/structure/B13310835.png)
![N-cyclopropyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13310839.png)





